
Triethyl pentane-1,3,5-tricarboxylate
Overview
Description
Triethyl pentane-1,3,5-tricarboxylate is an organic compound with the molecular formula C14H24O6. It is a triester derived from pentane-1,3,5-tricarboxylic acid and ethanol. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl pentane-1,3,5-tricarboxylate can be synthesized through esterification reactions. One common method involves reacting pentane-1,3,5-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Triethyl pentane-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentane-1,3,5-tricarboxylic acid and ethanol.
Transesterification: This reaction involves exchanging the ester groups with other alcohols, leading to the formation of different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Hydrolysis: Pentane-1,3,5-tricarboxylic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : Triethyl pentane-1,3,5-tricarboxylate serves as a versatile building block for synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions including hydrolysis, transesterification, and reduction.
Biology
- Role in Biochemical Pathways : Research indicates that this compound may act as a precursor for biologically active compounds. It has been studied for its potential involvement in key metabolic pathways.
Medicine
- Therapeutic Potential : this compound has been explored for its potential therapeutic properties. Its ability to modulate enzymatic activities suggests possible applications in drug development and metabolic engineering .
Industry
- Production of Polymers and Resins : The compound is utilized in the manufacturing of various industrial chemicals including polymers and resins due to its favorable chemical properties.
Analytical Applications
This compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed using a mobile phase consisting of acetonitrile and water with phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .
Case Studies
Recent studies have investigated the biological implications of this compound:
- Biochemical Pathways : Research indicates that this compound may be involved in key metabolic pathways and act as a precursor for various biologically active compounds.
- Therapeutic Applications : Investigations into its therapeutic properties suggest potential roles in drug development and metabolic engineering due to its enzymatic modulation capabilities .
Mechanism of Action
The mechanism of action of triethyl pentane-1,3,5-tricarboxylate involves its interaction with specific molecular targets and pathways. In biochemical applications, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its ester groups can undergo hydrolysis, releasing active carboxylic acids that participate in various biochemical processes .
Comparison with Similar Compounds
Triethyl citrate: Another triester with similar ester groups but derived from citric acid.
Trimethyl 1,3,5-benzenetricarboxylate: A similar compound with a benzene ring instead of a pentane backbone.
Uniqueness: Triethyl pentane-1,3,5-tricarboxylate is unique due to its specific structure, which provides distinct chemical and physical properties. Its linear pentane backbone differentiates it from aromatic esters like trimethyl 1,3,5-benzenetricarboxylate, offering different reactivity and applications .
Biological Activity
Triethyl pentane-1,3,5-tricarboxylate (TEPT) is a triester derived from pentane-1,3,5-tricarboxylic acid and ethanol, characterized by the molecular formula C14H24O6. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry due to its potential roles in biochemical pathways and as a precursor for biologically active compounds. This article explores the biological activity of TEPT, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
TEPT is synthesized through esterification reactions, typically involving pentane-1,3,5-tricarboxylic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is generally conducted under reflux conditions to ensure complete conversion to the ester .
Key Properties
Property | Value |
---|---|
Molecular Formula | C14H24O6 |
Molecular Weight | 288.34 g/mol |
CAS Number | 63579-89-5 |
TEPT exhibits biological activity primarily through its hydrolysis products. Upon hydrolysis, TEPT releases active carboxylic acids that can influence various metabolic pathways. This mechanism suggests that TEPT may act as a substrate or inhibitor in enzymatic reactions, thereby modulating biochemical processes.
Potential Biological Interactions
- Enzymatic Activity: TEPT may interact with specific enzymes, influencing their activity through competitive inhibition or substrate mimicry.
- Metabolic Pathways: The release of carboxylic acids can impact metabolic pathways involved in energy production and biosynthesis.
Research Findings
Recent studies have investigated the biological implications of TEPT:
- Biochemical Pathways: Research indicates that TEPT may be involved in key metabolic pathways, acting as a precursor for various biologically active compounds. Its structure allows it to participate in reactions that are crucial for cellular functions .
- Therapeutic Applications: TEPT has been explored for its potential therapeutic properties. Its ability to modulate enzymatic activities suggests applications in drug development and metabolic engineering.
- Case Studies:
Comparative Analysis
TEPT can be compared with similar triesters to highlight its unique properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triethyl citrate | Triester from citric acid | Cyclic structure; widely used in food applications |
Trimethyl 1,3,5-benzenetricarboxylate | Triester from benzenetricarboxylic acid | Aromatic structure; different reactivity compared to aliphatic esters |
Triethyl pentane-2,2,4-tricarboxylate | Similar triester | Different arrangement of carboxyl groups; unique reactivity profile |
TEPT stands out due to its linear pentane backbone which imparts distinct physical and chemical properties compared to aromatic esters like trimethyl 1,3,5-benzenetricarboxylate .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for triethyl pentane-1,3,5-tricarboxylate?
The compound is synthesized via esterification of pentane-1,3,5-tricarboxylic acid with ethanol under acid catalysis, typically using concentrated sulfuric acid or p-toluenesulfonic acid. Alternatively, intermediates like bis(2-cyanoethyl) malonate diethyl ester can be hydrolyzed and further esterified to yield the product. Reaction optimization requires careful control of stoichiometry (3:1 molar ratio of ethanol to tricarboxylic acid), temperature (60–80°C), and catalyst loading. Post-synthesis purification involves fractional distillation or column chromatography to isolate the triester .
Q. How can this compound be characterized using spectroscopic methods?
Key characterization techniques include:
- NMR spectroscopy : NMR (400 MHz, CDCl) shows distinct peaks for ester-bound ethyl groups (δ 4.24–4.07 ppm, multiplet) and backbone protons (δ 1.59–0.86 ppm). NMR confirms carbonyl carbons at δ 168–173 ppm and ester oxygenated carbons at δ 60–62 ppm .
- High-Resolution Mass Spectrometry (HRMS) : The molecular ion [M-H] is observed at m/z 287.1495 (calculated 287.1489), confirming the molecular formula CHO .
Advanced Research Questions
Q. How does this compound function as a template in molecularly imprinted polymers (MIPs)?
The compound’s three carboxylate groups provide spatial flexibility to imprint target molecules like domoic acid (DA). During polymerization, the carboxylates form hydrogen bonds with functional monomers (e.g., methacrylic acid), creating cavities complementary to DA’s geometry. Post-polymerization template removal leaves selective binding sites. Computational modeling (e.g., molecular dynamics) validates the alignment of DA’s carboxyl groups with the template’s methylene spacers, ensuring high selectivity (separation factor >5.0 in HPLC) .
Q. What role does pentane-1,3,5-tricarboxylate play in electrostatic co-assembly of nanoparticles?
As a flexible tricarboxylate ligand, it mediates the self-assembly of trimethylammonium (TMA)-coated Au nanoparticles by neutralizing surface charges. Compared to rigid analogs (e.g., propane-1,2,3-tricarboxylate), its longer methylene chain enhances steric adaptability, enabling dynamic superlattices. Titration experiments (monitored via UV-vis and DLS) reveal optimal assembly at a 1:3 NP-to-ligand molar ratio, yielding stable colloidal crystals with tunable interparticle distances (10–50 nm) .
Q. How can this compound be utilized in designing coordination polymers?
The ligand’s tricarboxylate groups act as polydentate linkers for metal nodes (e.g., Zn, Cu) to form 3D frameworks. For example, with Zn, it forms tetrahedral ZnO nodes bridged by hydroxide ions, creating porous networks (BET surface area ~1,000 m/g). Structural analysis via single-crystal XRD reveals intramolecular hydrogen bonding (O–H···O = 2.65 Å) between carboxylate and hydroxide groups, stabilizing the framework .
Q. What methodological approaches resolve contradictions in catalytic activity data for this compound derivatives?
Discrepancies in catalytic performance (e.g., in aldol condensation) arise from varying Lewis acidity and pore accessibility. To address this:
Properties
IUPAC Name |
triethyl pentane-1,3,5-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-4-18-12(15)9-7-11(14(17)20-6-3)8-10-13(16)19-5-2/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUHDOGHVKWGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212958 | |
Record name | Triethyl pentane-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63579-89-5 | |
Record name | 1,3,5-Pentanetricarboxylic acid, 1,3,5-triethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63579-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triethyl pentane-1,3,5-tricarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063579895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC76057 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Triethyl pentane-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl pentane-1,3,5-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Triethyl pentane-1,3,5-tricarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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